

Application Note: Monitoring p53 Aggregation Rescue via Native PAGE and ReACp53

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Compound of Interest

Compound Name: ReACp53

Cat. No.: B1574287

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Abstract & Introduction

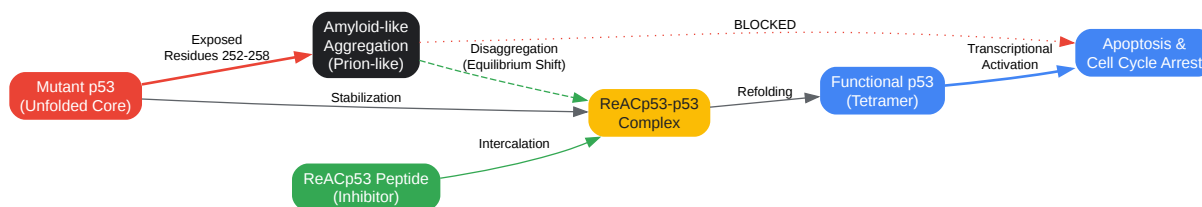
The tumor suppressor protein p53 is the most frequently mutated gene in human cancers.[1] A significant subset of these mutations (structurally destabilizing mutants such as R175H and R248Q) induces a conformational shift that exposes an adhesive hydrophobic segment (residues 252–258). This exposure drives the formation of high-molecular-weight (HMW) amyloid-like aggregates, leading to a dominant-negative loss of function (LoF) and gain of oncogenic toxicity (GoF).

ReACp53 is a cell-permeable peptide designed to specifically target this aggregation-prone region, preventing the "steric zipper" assembly of p53 molecules.[2] By inhibiting aggregation, **ReACp53** restores p53 to a wild-type-like transcriptional state, inducing apoptosis in cancer cells.[3][4]

This Application Note provides a rigorous, self-validating workflow to measure p53 aggregation levels. It contrasts Native Polyacrylamide Gel Electrophoresis (Native PAGE)—which preserves protein complexes—against standard SDS-PAGE to demonstrate the physical rescue of p53 from an aggregated to a monomeric/tetrameric state.

Mechanism of Action

The following diagram illustrates the transition of mutant p53 from an aggregated state to a functional state upon **ReACp53** treatment.



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Figure 1: Mechanism of **ReACp53**-mediated rescue. Mutant p53 exposes a hydrophobic core leading to aggregation. **ReACp53** binds this core, shifting equilibrium toward soluble, functional p53.[4]

Experimental Design Strategy

To validate the efficacy of **ReACp53**, the experiment must demonstrate that the total amount of p53 remains relatively constant (or increases due to stabilization), while the aggregation state shifts. Therefore, two parallel gels are required for every sample:

- SDS-PAGE (Denaturing): Acts as the loading control. SDS breaks all non-covalent aggregates. This confirms that p53 is present in the lysate.
- Blue Native PAGE (Non-Denaturing): Preserves protein complexes. Aggregated p53 will appear as a High Molecular Weight (HMW) smear or be stuck in the well. Soluble p53 will run as a monomer/tetramer.

Key Reagents & Buffers[5][6][7][8][9]

Component	Specification	Purpose
ReACp53 Peptide	>95% Purity (HPLC)	Active aggregation inhibitor.
Control Peptide	Scrambled Sequence	Negative control for peptide toxicity.
Lysis Buffer (Native)	1% Digitonin or 0.5% Triton X-100	CRITICAL: Must be non-denaturing. Avoid SDS.
Primary Antibody	Anti-p53 (Clone DO-1 or FL-393)	DO-1 (N-term) is preferred; epitope remains exposed.
Gel System	3–12% Bis-Tris Gradient Gel	Gradient is essential to resolve HMW aggregates.

Detailed Protocol

Phase 1: Cell Treatment

Target Cells: High-grade serous ovarian cancer lines (e.g., OVCAR-3, TYK-nu) or engineered cell lines expressing p53-R175H.

- Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment.
- Preparation: Reconstitute **ReACp53** in DMSO or sterile water (stock 10 mM).
- Treatment:
 - Condition A: Vehicle Control (DMSO).
 - Condition B: Scrambled Peptide (15 μ M).
 - Condition C: **ReACp53** (15 μ M).
- Incubation: Incubate cells for 16–24 hours at 37°C.
 - Note: Longer incubations may result in excessive cell death, making protein recovery difficult.

Phase 2: Non-Denaturing Lysis (The Critical Step)

Standard RIPA buffer cannot be used as SDS disrupts the aggregates you are trying to measure.

- Harvest: Wash cells 2x with cold PBS. Scrape cells into 1 mL PBS and pellet (500 x g, 5 min).
- Lysis: Resuspend pellet in 100–200 μ L Native Lysis Buffer:
 - Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Digitonin (or 0.5% NP-40), 10% Glycerol, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor.
 - Why Digitonin? It is mild enough to preserve weak amyloid fibrils while effectively solubilizing membrane proteins.
- Incubation: Rotate at 4°C for 30–60 minutes. Do not vortex. Vortexing can mechanically shear aggregates or induce artificial aggregation.
- Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C.
 - Important: Collect the supernatant.^{[5][6][7]} If aggregates are extremely large (insoluble inclusion bodies), they may pellet. However, **ReACp53** targets "soluble oligomers" and pre-amyloid states, which remain in the supernatant of this spin.

Phase 3: Blue Native PAGE (BN-PAGE) Setup

- Sample Prep:
 - Take 20 μ g of total protein (determined by Bradford assay).
 - Add 4x Native Sample Buffer (Invitrogen or similar: Bis-Tris, NaCl, Glycerol, Coomassie G-250).
 - CRITICAL: DO NOT BOIL samples. Heating will denature the proteins and destroy the native state. Incubate at Room Temp for 10 mins.

- Coomassie G-250: Provides the negative charge necessary for migration in the absence of SDS.
- Electrophoresis:
 - Load samples onto a 3–12% NativePAGE Bis-Tris Gel.[8]
 - Cathode Buffer (Inner): Contains Coomassie G-250 (Dark Blue).
 - Anode Buffer (Outer): Standard Running Buffer.
 - Run at 150V for 60 mins, then increase to 250V until the dye front reaches the bottom. Perform entire run on ice or in a cold room (4°C).

Phase 4: Western Blotting[8]

- Transfer:
 - Use Wet Tank Transfer (100V, 60-90 mins) rather than semi-dry. HMW aggregates transfer poorly in semi-dry systems.
 - Use PVDF membrane (0.45 µm) activated with methanol.
 - Destaining: After transfer, the membrane will be blue. Wash with Methanol or 5% Acetic Acid briefly to remove Coomassie dye, allowing for proper antibody binding.
- Immunodetection:
 - Blocking: 5% Non-fat dry milk in TBST (1 hr).
 - Primary Ab: Anti-p53 (DO-1) at 1:1000 overnight at 4°C.
 - Secondary Ab: HRP-conjugated anti-mouse/rabbit.
 - Detection: ECL Prime or similar high-sensitivity substrate.

Data Interpretation & Expected Results

Observation	Native PAGE Result	SDS-PAGE Result	Interpretation
Untreated / Scrambled	HMW Smear (>250 kDa to well-top)	Single Band (~53 kDa)	p53 is expressed but heavily aggregated.
ReACp53 Treated	Shift to LMW (Monomer/Tetramer ~150-200 kDa*)	Single Band (~53 kDa)	Aggregates are solubilized; p53 rescued to native state.
No Signal (Native)	Blank	Band Present	Aggregates were too large to enter the gel (stuck in well).

*Note: In Native PAGE, migration depends on shape and charge, not just mass. A p53 tetramer may migrate differently than exactly 4x monomer weight.

Self-Validating Checkpoints

- The "Well" Check: If the Native PAGE shows no signal for the mutant control, but the SDS-PAGE is positive, check the bottom of the loading well on the Native gel. Staining often reveals protein stuck there. This confirms "Gross Aggregation."
- The Loading Control: Always run GAPDH or Actin on the SDS-PAGE gel. Running loading controls on Native gels is unreliable as housekeeping proteins may also exist in complexes.

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